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Compound Name: 2-Bromo-7-chlorobenzo[dJoxazole
Cat. No.: B12868586
Get Quote
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The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous
compounds with a wide array of biological activities.[1][2] The strategic placement of halogen
atoms, as seen in 2-Bromo-7-chlorobenzo[d]oxazole, provides synthetic handles for
diversification, making it a valuable building block for creating libraries of novel compounds.[1]

Nomenclature and Structural Representation

The formal IUPAC name for the compound is 2-bromo-7-chloro-1,3-benzoxazole. It is identified
by the CAS Number 1499700-59-2.[3] The molecule consists of a benzene ring fused to an
oxazole ring, with a bromine atom substituted at the 2-position of the oxazole ring and a
chlorine atom at the 7-position of the benzene ring.

» DOT Code for Molecular Structure

Caption: 2D molecular structure of 2-Bromo-7-chlorobenzo[d]oxazole.

Physicochemical Data

Experimentally verified data for this specific compound is limited in public literature; therefore,
the following table includes computationally predicted data, which is valuable for initial
experimental design.
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Property Value Source
Molecular Formula C7H3BrCINO [4]
Molecular Weight 232.46 g/mol [4]

CAS Number 1499700-59-2 [3]

Boiling Point 302.6 +34.0 °C Predicted[4]
Density 1.820 + 0.06 g/cm? Predicted[4]
pKa -1.40 £ 0.10 Predicted[4]

Chapter 2: Synthesis and Mechanistic
Considerations

While a specific protocol for 2-Bromo-7-chlorobenzo[d]oxazole is not prevalent in peer-
reviewed literature, a robust synthetic route can be proposed based on well-established
methods for analogous compounds.[5][6] The most logical approach involves the cyclization of
an appropriate aminophenol precursor followed by a Sandmeyer-type reaction.[5]

Proposed Synthetic Protocol

This protocol is a representative guideline adapted from methodologies for similar halogenated
benzoxazoles and may require optimization.[5] The synthesis is a two-stage process beginning
with the formation of the 2-amino-7-chlorobenzoxazole intermediate, followed by its conversion
to the final product.

Stage 1: Cyclization to form 2-Amino-7-chlorobenzo[d]oxazole

» Reaction Setup: To a stirred solution of 2-amino-6-chlorophenol (1.0 eq) in a suitable solvent
like ethanol, add cyanogen bromide (CNBr, 1.1 eq) portion-wise.

o Causality: 2-amino-6-chlorophenol provides the necessary backbone for the benzoxazole
ring. CNBr serves as the electrophilic source of the C2 carbon and the attached amino

group.
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» Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

e Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and
neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate
is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-7-
chlorobenzo[d]oxazole.

Stage 2: Diazotization and Bromination (Sandmeyer-type Reaction)

o Diazotization: Suspend 2-amino-7-chlorobenzo[d]oxazole (1.0 eq) in an aqueous solution of
48% hydrobromic acid (HBr). Cool the suspension to 0-5 °C in an ice-salt bath.

o Causality: The low temperature is critical to ensure the stability of the diazonium salt
intermediate, which is prone to decomposition at higher temperatures.

« Nitrite Addition: Add a solution of sodium nitrite (NaNOz, 1.1 eq) in water dropwise, ensuring
the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for
30 minutes.

e Bromination: In a separate flask, prepare a solution of copper(l) bromide (CuBr, 1.2 eq) in
aqueous HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

o Causality: CuBr catalyzes the displacement of the diazonium group (N2) with a bromide
ion from the HBr.

o Reaction Completion: Allow the reaction mixture to warm to room temperature and then
gently heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

o Extraction and Purification: Cool the mixture and extract the product with an organic solvent
(e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The
crude product can be purified by column chromatography on silica gel.

Workflow Visualization
» DOT Code for Synthesis Workflow
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Caption: Proposed synthetic workflow for 2-Bromo-7-chlorobenzo[d]oxazole.
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Chapter 3: Structural Characterization and
Analytical Workflow

Unambiguous confirmation of the molecular structure requires a combination of spectroscopic
and spectrometric techniques. Each method provides complementary information that, when
integrated, validates the identity and purity of the synthesized compound.[7]

Spectroscopic Signatures

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the
aromatic region (typically 7.0-8.0 ppm). The protons on the benzene ring will appear as a
complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of
ortho and meta relationships. The chemical shifts will be influenced by the electron-
withdrawing effects of the chloro group and the fused oxazole ring.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals for
the seven carbon atoms in the benzoxazole core. The C2 carbon, bonded to both bromine
and nitrogen, is expected to be significantly deshielded and appear downfield. The positions
of the other six aromatic carbons will be influenced by their proximity to the heteroatoms and
halogen substituents.[3]

o Mass Spectrometry (MS): Electron impact (El) mass spectrometry is expected to show a
prominent molecular ion peak ([M]*). A key diagnostic feature will be the isotopic pattern.
Due to the natural abundance of bromine isotopes ("°Br = 50.7%, 8Br = 49.3%) and chlorine
isotopes (3°Cl = 75.8%, 3’Cl = 24.2%), the spectrum will exhibit a characteristic cluster of
peaks for the molecular ion ([M]*, [M+2]*, [M+4]*) with predictable relative intensities.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of a molecule in the solid state.[9] Although a crystal structure for 2-Bromo-7-
chlorobenzo[d]oxazole is not publicly available, studies on related benzoxazole derivatives
show that the fused ring system is typically almost planar.[9][10] This technique provides
precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial
for understanding the molecule's conformation and potential interactions with biological targets.
[11][12]
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Analytical Workflow Visualization
» DOT Code for Analytical Workflow
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Caption: Integrated workflow for the structural confirmation of the target compound
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Chapter 4: Reactivity and Applications in Drug
Discovery

The true value of 2-Bromo-7-chlorobenzo[d]oxazole for medicinal chemists lies in its
differential reactivity, which allows for selective and sequential functionalization.

Chemical Reactivity

The two halogen substituents have distinct chemical reactivity based on their position.

e C2-Bromo Group: The bromine atom at the 2-position is highly activated. The C2 position is
electron-deficient due to the adjacent oxygen and nitrogen atoms, making it susceptible to
nucleophilic aromatic substitution (SnAr). More importantly, the C-Br bond is an excellent
handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura,
Buchwald-Hartwig, and Sonogashira couplings.[13][14] The C-Br bond has a lower bond
dissociation energy than a C-Cl bond, allowing for oxidative addition to a palladium(0)
catalyst under milder conditions.[13]

e C7-Chloro Group: The chlorine atom on the benzene ring is a typical aryl chloride. It is
significantly less reactive in palladium-catalyzed cross-coupling reactions than the C2-bromo
group.[13] This difference in reactivity is synthetically useful, as it enables selective coupling
at the C2 position while leaving the C7-chloro group intact for subsequent, more forcing
reaction conditions if desired.

Role as a Synthetic Building Block

This differential reactivity allows 2-Bromo-7-chlorobenzo[d]oxazole to serve as a versatile
scaffold. A researcher can, for example, perform a Suzuki coupling with an arylboronic acid at
the C2 position and then use the C7-chloro position for a later-stage modification. This strategy
is highly valuable in constructing complex molecular architectures for drug discovery programs.

» DOT Code for Reactivity Scheme
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Caption: Selective functionalization via Suzuki cross-coupling at the C2-position.

Chapter 5: Safety and Handling
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2-Bromo-7-chlorobenzo[d]oxazole is a halogenated organic compound and should be
handled with appropriate care in a well-ventilated chemical fume hood. Personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should
be worn at all times. Researchers should consult the specific Safety Data Sheet (SDS)
provided by the supplier for detailed toxicological information and handling procedures.

Conclusion

2-Bromo-7-chlorobenzo[d]oxazole is a synthetically valuable building block whose utility is
defined by the distinct reactivity of its two halogen substituents. Its benzoxazole core is a well-
recognized pharmacophore, and the ability to selectively functionalize the C2 position makes
this molecule an attractive starting point for the synthesis of novel compounds in medicinal
chemistry and materials science. This guide provides the foundational knowledge required for
its synthesis, characterization, and strategic application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 16/16 Tech Support


https://www.benchchem.com/product/b12868586?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12868586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

